molecular formula C15H13ClF3NO B592509 Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) CAS No. 1258498-53-1

Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers)

Cat. No.: B592509
CAS No.: 1258498-53-1
M. Wt: 315.72
InChI Key: IMPMOBJZWFZYGR-UHFFFAOYSA-N
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Description

Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) type 1. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of multiple stereocenters in the molecule leads to the formation of these diastereomers.

Preparation Methods

The synthesis of Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the core structure followed by the introduction of various functional groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Studied for its interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects and its role in the treatment of HIV.

    Industry: Used in the development of new pharmaceuticals and as a starting material for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) involves the inhibition of viral RNA-directed DNA polymerase, also known as reverse transcriptase. This enzyme is essential for the replication of HIV. By inhibiting this enzyme, the compound prevents the virus from replicating and spreading. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved include the inhibition of viral DNA synthesis.

Comparison with Similar Compounds

Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) can be compared with other non-nucleoside reverse transcriptase inhibitors, such as:

    Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

    Delavirdine: Similar to Efavirenz, it inhibits the reverse transcriptase enzyme but has a different chemical structure.

    Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with a broader spectrum of activity against HIV.

The uniqueness of Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) lies in its specific stereochemistry and its effectiveness in inhibiting the reverse transcriptase enzyme. The mixture of diastereomers may also contribute to its unique pharmacokinetic and pharmacodynamic properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) involves the conversion of 2-cyano-3-methylbenzoic acid to the desired compound through a series of reactions.", "Starting Materials": [ "2-cyano-3-methylbenzoic acid", "1,2-diaminobenzene", "Ethyl chloroformate", "Triethylamine", "Methanesulfonic acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: 2-cyano-3-methylbenzoic acid is treated with 1,2-diaminobenzene in the presence of ethanol and methanesulfonic acid to form the corresponding imidazole derivative.", "Step 2: The imidazole derivative is then reacted with ethyl chloroformate and triethylamine to form the corresponding carbamate derivative.", "Step 3: The carbamate derivative is treated with sodium hydroxide to remove the protecting group and form the corresponding primary amine.", "Step 4: The primary amine is then reacted with acetic anhydride to form the corresponding N-acetyl derivative.", "Step 5: The N-acetyl derivative is treated with sodium bicarbonate to remove the acetyl group and form the desired compound, Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers)." ] }

CAS No.

1258498-53-1

Molecular Formula

C15H13ClF3NO

Molecular Weight

315.72

IUPAC Name

6-chloro-4-(2-cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C15H13ClF3NO/c1-9-20-13-5-4-11(16)8-12(13)14(21-9,15(17,18)19)7-6-10-2-3-10/h4-5,8-10,20H,2-3H2,1H3

InChI Key

IMPMOBJZWFZYGR-UHFFFAOYSA-N

SMILES

CC1NC2=C(C=C(C=C2)Cl)C(O1)(C#CC3CC3)C(F)(F)F

Synonyms

6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-2-methyl-4-(trifluoromethyl)-2H-3,1-benzoxazine;  6-Chloro-4-(cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazine

Origin of Product

United States

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